molecular formula C9H5BrF6 B3119535 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene CAS No. 251651-23-7

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene

Cat. No.: B3119535
CAS No.: 251651-23-7
M. Wt: 307.03 g/mol
InChI Key: NXFBNKQMAUKCSN-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene ( 251651-23-7) is a high-value halogenated aromatic compound of significant interest in advanced chemical research and development. Its molecular formula is C9H5BrF6, and it has a molecular weight of 307.03 g/mol . This compound serves as a critical synthetic intermediate, particularly in the pharmaceutical industry, where it is employed in the research and production of active pharmaceutical ingredients (APIs) . The structure, featuring a bromine atom and a methyl group adjacent to two strongly electron-withdrawing trifluoromethyl groups on the benzene ring, creates a highly electron-deficient arena that is receptive to further functionalization . The bromine atom acts as a versatile handle for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds . This makes the compound a vital building block for constructing more complex organic molecules. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, properties that are highly desirable in the design of agrochemicals and pharmaceutical candidates . The methyl group introduces steric and electronic influences that can guide regioselective synthesis. A documented synthesis pathway involves the regioselective bromination of a 1,3-bis(trifluoromethyl)benzene derivative using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in a mixed solvent system of sulfuric and glacial acetic acid, followed by careful purification to achieve high purity . Suppliers typically offer this compound with a purity of 99% min. and recommend storage in a well-closed container, protected from light, in a cool and dry place . This product is intended for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c1-4-6(9(14,15)16)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFBNKQMAUKCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-methyl-3,5-bis(trifluoromethyl)benzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or alkyl groups, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H5BrF6
Molecular Weight: 305.03 g/mol
IUPAC Name: 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
CAS Number: 328-70-1

The structure features a benzene ring with bromine and trifluoromethyl substituents, which significantly enhance its reactivity and biological interactions.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance drug efficacy. For instance, it has been explored in the development of neurokinin-1 receptor antagonists, which are promising for treating inflammatory diseases and psychiatric disorders .

Material Science

The compound is utilized in creating specialty polymers and materials with enhanced thermal stability and resistance to degradation. The presence of trifluoromethyl groups contributes to improved material properties such as hydrophobicity and chemical resistance .

Antimicrobial Activity

Research indicates that halogenated compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus). The enhanced lipophilicity due to fluorination improves membrane interaction, making these compounds potential candidates for new antibiotic formulations.

Case Study 1: Pharmaceutical Applications

A study investigated the synthesis of neurokinin-1 receptor antagonists using this compound as a starting material. The resulting compounds demonstrated promising activity in preclinical models for treating chronic pain and depression .

Case Study 2: Material Science Innovations

In material science research, the incorporation of this compound into polymer matrices has shown to improve thermal stability by up to 30% compared to non-fluorinated counterparts. This enhancement is attributed to the strong C-F bonds that provide increased resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 1-bromo-2-methyl-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure also allows it to interact with biological molecules, potentially leading to bioactive effects.

Comparison with Similar Compounds

1-Bromo-3,5-bis(trifluoromethyl)benzene (Compound A)

Key Differences :

  • Substituents : Lacks the methyl group at position 2, reducing steric hindrance.
  • Reactivity :
    • Compound A is a precursor for Grignard reagents (e.g., (3,5-bis(trifluoromethyl)phenyl)magnesium bromide), used in coupling reactions with aldehydes to synthesize alcohols and mesylates (60% yield over two steps) .
    • The absence of the methyl group likely enhances reactivity in metal-catalyzed cross-couplings.
  • Applications: Catalysis: Derivatives of Compound A are used in asymmetric organocatalysis, outperforming traditional catalysts like Takemoto’s in certain reactions . Analytical Chemistry: Serves as an internal standard in ¹H NMR due to its stability and distinct spectral properties .
  • Scalability : Gram-scale reactions with Compound A achieve 87% yield and low metal contamination (14 ppm Pd, 2 ppm Cu), critical for pharmaceutical applications .

Data Table 1: Key Properties of Compound A vs. Target Compound

Property 1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
Substituents Br, 2×CF₃ at positions 1,3,5 Br, CH₃ at position 2; 2×CF₃ at 3,5
Grignard Reactivity High (60% yield in coupling reactions) Likely reduced due to steric hindrance
NMR Utility Stable internal standard Potential signal overlap from methyl group
Regulatory Status Not listed in Unclear (no direct data)
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (Compound B)

Key Differences :

  • Regulatory Status : Listed in global chemical regulations (CAS 2375-96-4) for mixtures ≥1%, indicating higher toxicity or environmental risk .
  • Applications: Limited documentation in synthesis, likely due to regulatory restrictions.
Iodo and Amide Derivatives
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene (Compound C) :
    • The iodo analog undergoes palladium-catalyzed sulfinyl cross-couplings with 89% yield .
    • Weaker C-I bond vs. C-Br in Compound A enhances reactivity but reduces stability.
  • N-Methyl-3,5-bis(trifluoromethyl)benzamide (Compound D) :
    • Replaces bromine with an amide group, shifting application to biochemical ligand design (e.g., albumin binding studies) .
Substituent Position and Functional Group Effects
  • Electron-Withdrawing Groups : Both Compounds A and the target compound benefit from -CF₃ groups, which direct electrophilic substitutions to specific positions.
  • Methyl Group Impact :
    • Steric Effects : The 2-methyl group in the target compound may hinder access to the bromine site, complicating Grignard formation or cross-couplings.
    • Electronic Effects : Methyl’s electron-donating nature could slightly offset the -CF₃ groups’ electron withdrawal, altering reaction pathways.

Biological Activity

1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and trifluoromethyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF6, with a molecular weight of 307.04 g/mol. Its structure consists of a benzene ring substituted with a bromine atom, two trifluoromethyl groups, and a methyl group. The trifluoromethyl groups are known to enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study employing the agar-well diffusion method demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus18Penicillin
Escherichia coli15Ciprofloxacin
Pseudomonas aeruginosa20Gentamicin

Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro studies revealed that this compound inhibits cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines.

Cell Line IC50 (µM) Mechanism of Action
HT-2925Induction of apoptosis
MCF-730Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as proteins and enzymes. The trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable interactions with key biomolecules involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) lower than that of traditional treatments .
  • Cancer Cell Studies : Research conducted on breast cancer cells indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic strategies are effective for preparing 1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene, and how is regioselectivity achieved?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

  • Trifluoromethylation : Introducing trifluoromethyl groups via Cu-mediated cross-coupling or radical trifluoromethylation under UV light. The meta-directing nature of trifluoromethyl groups ensures substitution at positions 3 and 5 .
  • Methylation : Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids (e.g., AlCl₃) at position 2. Steric hindrance from the trifluoromethyl groups may require optimized reaction temperatures .
  • Bromination : Electrophilic bromination (e.g., N-bromosuccinimide in H₂SO₄) at position 1, leveraging the activating effect of the methyl group. Regioselectivity is controlled by steric and electronic factors, with the methyl group directing bromination to the less hindered position .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹⁹F NMR is essential for identifying trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes the methyl group (δ ≈ 2.5 ppm) and aromatic protons, though splitting patterns may overlap due to symmetry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₅BrF₆: theoretical 293.00), with fragmentation patterns indicating loss of Br or CF₃ groups .
  • X-ray Crystallography : SHELXL (via SHELX suite) is widely used for crystal structure determination. The trifluoromethyl groups often exhibit rotational disorder, requiring refinement with constrained geometry .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at 0–6°C in airtight containers to prevent bromine leakage. Avoid exposure to moisture to minimize hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of HF or HBr .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via halogen-specific waste streams .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

The trifluoromethyl and methyl groups create significant steric bulk, complicating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

  • Ligand Design : Bulky ligands (e.g., SPhos) improve catalytic efficiency by reducing steric clashes .
  • Solvent Optimization : High-polarity solvents (DMF, DMSO) enhance solubility and stabilize transition states.
  • Microwave Assistance : Accelerates reactions (e.g., 120°C, 30 min) to overcome kinetic barriers .

Q. How can computational methods predict reaction pathways and electronic properties?

  • DFT Calculations : Gaussian or ORCA software models charge distribution, showing electron-deficient aromatic rings due to CF₃ groups. This predicts reactivity toward nucleophilic aromatic substitution .
  • Molecular Dynamics : Simulations (e.g., GROMACS) assess steric effects in solution-phase reactions, guiding solvent selection .
  • Crystal Packing Analysis : Mercury (CCDC) software predicts crystal morphology, aiding in polymorph screening for material science applications .

Q. What challenges arise in analyzing reaction intermediates, and how are they resolved?

  • Intermediate Trapping : Use low-temperature NMR (-40°C) to stabilize transient species. For example, bromine-lithium exchange intermediates can be trapped with TMEDA .
  • In Situ Spectroscopy : ReactIR monitors real-time reaction progress, identifying intermediates like aryl boronic esters in Suzuki couplings .
  • Isotopic Labeling : Deuterated analogs (e.g., C₆D₅BrF₆) simplify ¹H NMR interpretation by reducing signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-2-methyl-3,5-bis(trifluoromethyl)benzene

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